1-(3,4-dimethoxybenzyl)-3-((1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl)methyl)urea
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Overview
Description
The compound “1-(3,4-dimethoxybenzyl)-3-((1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl)methyl)urea” is a complex organic molecule. It contains a urea group, a tetrazole group, and two aromatic rings with methoxy and methyl substituents .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the urea group, the tetrazole ring, and the aromatic rings with their substituents. The electron-donating methoxy groups could potentially influence the reactivity of the aromatic rings .Scientific Research Applications
3,4-Dimethoxybenzyl Moiety as a Protecting Group
The 3,4-dimethoxybenzyl group has been utilized as an N-protecting group for 1,2-thiazetidine 1,1-dioxides derivatives. This moiety is selectively removable under specific conditions, which offers an efficient strategy for synthesizing and modifying molecules with potential pharmacological properties (Grunder-Klotz & Ehrhardt, 1991).
Urea and Methylolphenols Cocondensation
Research on the reactions of urea with methylolphenols under acidic conditions provides insights into the synthesis of various urea derivatives, which are significant in developing polymers and other materials with unique properties (Tomita & Hse, 1992).
Synthesis of 1-Arylurazole Tetrazane Dimers
Studies on 1-arylurazole tetrazane dimers have revealed structural insights through computational, 1H NMR, and X-ray structural analyses. These findings contribute to the understanding of molecular dynamics and structural characteristics of nitrogen-centered radicals and their dimer forms (Martin & Breton, 2017).
Anti-HIV-1 Activity of Urea Derivatives
The design and synthesis of 1-aromatic methyl-substituted urea derivatives have shown significant promise as non-nucleoside HIV-1 reverse transcriptase inhibitors. This application underscores the therapeutic potential of urea derivatives in antiviral research (Sakakibara et al., 2015).
Protection of Tetrazoles
The use of dimethoxybenzyl groups for protecting tetrazoles highlights a strategy for synthesizing complex molecules like olmesartan medoxomil. This approach is crucial for pharmaceutical synthesis, offering a pathway to creating highly functionalized drug molecules (Seki, 2015).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
1-[(3,4-dimethoxyphenyl)methyl]-3-[[1-(3,4-dimethylphenyl)tetrazol-5-yl]methyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N6O3/c1-13-5-7-16(9-14(13)2)26-19(23-24-25-26)12-22-20(27)21-11-15-6-8-17(28-3)18(10-15)29-4/h5-10H,11-12H2,1-4H3,(H2,21,22,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PBOGVNVKCDATMI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C(=NN=N2)CNC(=O)NCC3=CC(=C(C=C3)OC)OC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N6O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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